molecular formula C22H19N3O2 B12399721 LasR-IN-3

LasR-IN-3

Cat. No.: B12399721
M. Wt: 357.4 g/mol
InChI Key: QJONSOZUGCTRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

LasR-IN-3 can be synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product . The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. Industrial production would likely involve similar synthetic routes with adjustments for larger-scale operations, including the use of industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

LasR-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

LasR-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of quorum sensing in bacteria.

    Biology: Investigated for its effects on bacterial biofilm formation and virulence factor production.

    Medicine: Explored as a potential therapeutic agent against Pseudomonas aeruginosa infections.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LasR-IN-3

This compound is unique due to its specific mechanism of inducing structural instability in the LasR receptor, leading to complete dissociation of its functional dimeric form. This distinct mechanism sets it apart from other similar compounds, making it a valuable tool in anti-infection research .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O2/c1-15-6-2-3-7-18(15)23-21(26)14-27-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)

InChI Key

QJONSOZUGCTRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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